

# Head-to-head comparison of SRI-29329 and other splicing modulators

Author: BenchChem Technical Support Team. Date: December 2025



A Head-to-Head Comparison of Splicing Modulators: **SRI-29329**, T-025, and H3B-8800

For researchers and professionals in drug development, the landscape of splicing modulation presents a promising frontier for therapeutic intervention in a variety of diseases, including cancer and genetic disorders. This guide provides a detailed comparison of three key splicing modulators: **SRI-29329** and T-025, which target Cdc2-like kinases (CLKs), and H3B-8800, which targets the SF3B1 component of the spliceosome.

# **Mechanism of Action**

**SRI-29329** and T-025 exert their effects by inhibiting CLK1, CLK2, and CLK4. These kinases are crucial for the phosphorylation of serine/arginine-rich (SR) proteins, which are essential for the recognition of exons and the assembly of the spliceosome. By inhibiting CLKs, these compounds prevent the proper localization and function of SR proteins, leading to alterations in pre-mRNA splicing, often resulting in exon skipping.

H3B-8800, on the other hand, is a modulator of the SF3b complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP) in the spliceosome. It binds to the SF3B1 subunit and interferes with the recognition of the branch point sequence during the early stages of spliceosome assembly. This interference leads to the use of cryptic splice sites and intron retention, ultimately disrupting the production of mature mRNA. Notably, H3B-8800 shows preferential lethality in cancer cells harboring mutations in splicing factors like SF3B1.[1][2][3]



# **Quantitative Comparison of In Vitro Activity**

The following table summarizes the available quantitative data for **SRI-29329**, T-025, and H3B-8800. Direct head-to-head comparative studies are limited; therefore, data has been compiled from individual studies.

| Compound  | Target(s)           | IC50 Values                                                   | Key Cellular<br>Effects                                                                                                                          | Therapeutic<br>Area of Interest                                                  |
|-----------|---------------------|---------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| SRI-29329 | CLK1, CLK2,<br>CLK4 | CLK1: 78 nM,<br>CLK2: 16 nM,<br>CLK4: 86 nM                   | Modulation of pre-mRNA splicing                                                                                                                  | Cancer, other diseases with splicing dysregulation                               |
| T-025     | CLKs                | Not explicitly stated in the provided search results          | Reduction of CLK-dependent phosphorylation, induction of skipped exons, cell death, and growth suppression in vitro and in vivo. [4][5][6][7][8] | Cancer (particularly MYC-driven cancers)[4][5][6] [7][8]                         |
| H3B-8800  | SF3B1               | Not explicitly<br>stated in the<br>provided search<br>results | Modulation of intron splicing, leading to increased cancer cell death, with preferential activity against cells with mutant SF3B1.[9][10]        | Hematologic malignancies (e.g., AML, CLL, MDS) with spliceosome mutations.[1][2] |

# **Experimental Protocols**



## In Vitro Splicing Assay

This assay is used to assess the direct effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.

#### Materials:

- HeLa cell nuclear extract
- Radiolabeled pre-mRNA substrate (e.g., MINX)
- ATP, UTP, CTP, GTP
- Creatine phosphate
- Splicing modulator compound (dissolved in DMSO)
- Proteinase K
- Urea loading buffer
- Polyacrylamide gel electrophoresis (PAGE) apparatus

#### Protocol:

- Prepare splicing reactions by combining HeLa nuclear extract, radiolabeled pre-mRNA, ATP,
   creatine phosphate, and the splicing modulator at various concentrations.
- Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for splicing to occur.
- Stop the reaction by adding proteinase K to digest proteins.
- Extract the RNA from the reaction mixture using phenol-chloroform extraction followed by ethanol precipitation.
- Resuspend the RNA pellet in urea loading buffer and resolve the splicing products (premRNA, mRNA, introns, and splicing intermediates) on a denaturing polyacrylamide gel.



• Visualize the radiolabeled RNA species by autoradiography or phosphorimaging and quantify the levels of spliced mRNA to determine the inhibitory effect of the compound.[7][12][13][14]

# **RNA-Seq Analysis of Splicing Alterations**

This method provides a global view of the changes in splicing patterns induced by a compound in cultured cells.

#### Materials:

- Cultured cells (e.g., cancer cell line)
- · Splicing modulator compound
- RNA extraction kit
- Library preparation kit for RNA sequencing
- High-throughput sequencer (e.g., Illumina)
- Bioinformatics software for splicing analysis (e.g., MAJIQ, rMATS)

#### Protocol:

- Treat cultured cells with the splicing modulator or vehicle control (DMSO) for a specific duration.
- Harvest the cells and extract total RNA using a commercial kit.
- Prepare RNA sequencing libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis, adapter ligation, and amplification.
- Sequence the prepared libraries on a high-throughput sequencing platform.
- Align the sequencing reads to a reference genome.
- Use specialized bioinformatics tools to identify and quantify alternative splicing events (e.g., exon skipping, intron retention, alternative 5' or 3' splice site usage) that are significantly



different between the compound-treated and control samples.[15][16][17][18][19]

# Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of a compound to its target protein in a cellular context.

#### Materials:

- Cultured cells
- Splicing modulator compound
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Antibody against the target protein (e.g., CLK1, SF3B1)
- · Western blotting reagents and equipment

#### Protocol:

- Treat cultured cells with the splicing modulator or vehicle control.
- Harvest and resuspend the cells in PBS.
- Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
- Lyse the cells to release soluble proteins.
- Separate the soluble fraction from the aggregated, denatured proteins by centrifugation.
- Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.



• Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the thermal denaturation curve in the presence of the compound indicates target engagement.[4][5][20][21][22]

# Signaling Pathway and Experimental Workflow Diagrams



CLK Signaling Pathway in Splicing Regulation



Click to download full resolution via product page



Caption: CLK kinases phosphorylate SR proteins, a critical step for spliceosome assembly and pre-mRNA splicing.

# Spliceosome Assembly E Complex (Early Complex) A Complex (U2 snRNP binds branch point) B Complex (U4/U6.U5 tri-snRNP joins) C Complex (Catalytically active)

Spliceosome Assembly and Point of Intervention

Click to download full resolution via product page

Caption: H3B-8800 inhibits the SF3B1 component of the U2 snRNP, disrupting the formation of the A complex in spliceosome assembly.





#### Click to download full resolution via product page

Caption: A logical workflow for the comprehensive evaluation of splicing modulators, from in vitro assays to cellular analyses.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SF3B1 mutation-mediated sensitization to H3B-8800 splicing inhibitor in chronic lymphocytic leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 6. Small molecule modulators of pre-mRNA splicing in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Small Molecule Inhibitors of Pre-mRNA Splicing PMC [pmc.ncbi.nlm.nih.gov]

## Validation & Comparative





- 8. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the Molecular Mechanism of H3B-8800: A Splicing Modulator Inducing Preferential Lethality in Spliceosome-Mutant Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A protocol for visual analysis of alternative splicing in RNA-Seq data using Integrated Genome Browser PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Protocol for Visual Analysis of Alternative Splicing in RNA-Seq Data Using Integrated Genome Browser | Springer Nature Experiments [experiments.springernature.com]
- 17. Alternative splicing analysis of RNA-seq data using SAJR [protocols.io]
- 18. biostat.wisc.edu [biostat.wisc.edu]
- 19. researchgate.net [researchgate.net]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA -Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Head-to-head comparison of SRI-29329 and other splicing modulators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824542#head-to-head-comparison-of-sri-29329-and-other-splicing-modulators]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com